

Chemical structure and properties of Lecanoric Acid

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Compound of Interest

Compound Name: *Lecanoric Acid*

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Lecanoric Acid: A Comprehensive Technical Guide

Introduction

Lecanoric acid is a naturally occurring didepside and polyphenol, predominantly found as a secondary metabolite in various lichen species, particularly from the genera *Lecanora*, *Parmotrema*, and *Usnea*.^{[1][2]} It is formed from the esterification of two molecules of orsellinic acid.^[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antiproliferative properties.^{[3][4][5]} This guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, biosynthesis, and biological activities of **lecanoric acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Lecanoric acid is characterized by its unique structure consisting of two substituted aromatic rings linked by an ester bond.^[2] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Lecanoric Acid**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 4-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoic acid | [1][2] |
| Molecular Formula | C ₁₆ H ₁₄ O ₇ | [1][2] |
| Molecular Weight | 318.28 g/mol | [1][2] |
| CAS Number | 480-56-8 | [1][2] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 175-176 °C | [6][8] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [2][9] |
| SMILES | <chem>CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O</chem> | [1][2] |
| InChI Key | HEMSJKZDHNSSEW-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

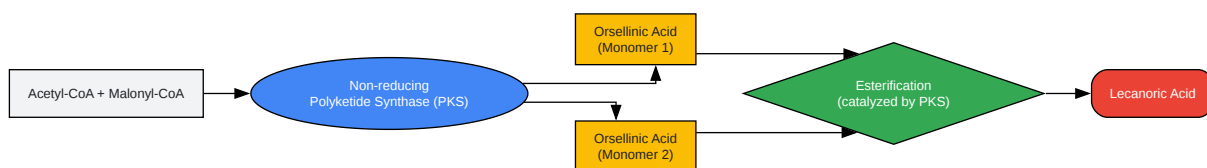
The structural elucidation of **lecanoric acid** is confirmed through various spectroscopic techniques. The key spectral data are compiled below.

Table 2: Spectroscopic Data for **Lecanoric Acid**

| Technique | Key Data Points | Reference(s) |
|---------------------|--|--------------|
| ^{13}C NMR | (400 MHz, DMSO-d ₆) Showed sixteen carbon signals, including two methyl carbons (δ 21.0 and 21.3 ppm) and two carboxylic acid carbons. | [10] |
| UV-Vis | Maximum absorption wavelengths (λ_{max}) at 214.61, 217.50, and 306.25 nm. | [11] |
| FTIR | Data available, used for the identification of functional groups. | [11] |
| Mass Spec (LC-MS) | $[\text{M}-\text{H}]^-$ ion at m/z 317.0668. | [12][13] |

Biosynthesis

Lecanoric acid is synthesized in lichens via the polyketide pathway. A single, non-reducing polyketide synthase (PKS), identified as PFUR17_02294 in the lichen *Pseudevernia furfuracea*, is responsible for the entire process.[2][14] This enzyme synthesizes two orsellinic acid monomers and then catalyzes their esterification to form the final depside product, **lecanoric acid**. [14] This is a notable mechanism, as typically PKS enzymes release monomeric products. [2]



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Simplified Biosynthesis of **Lecanoric Acid**.

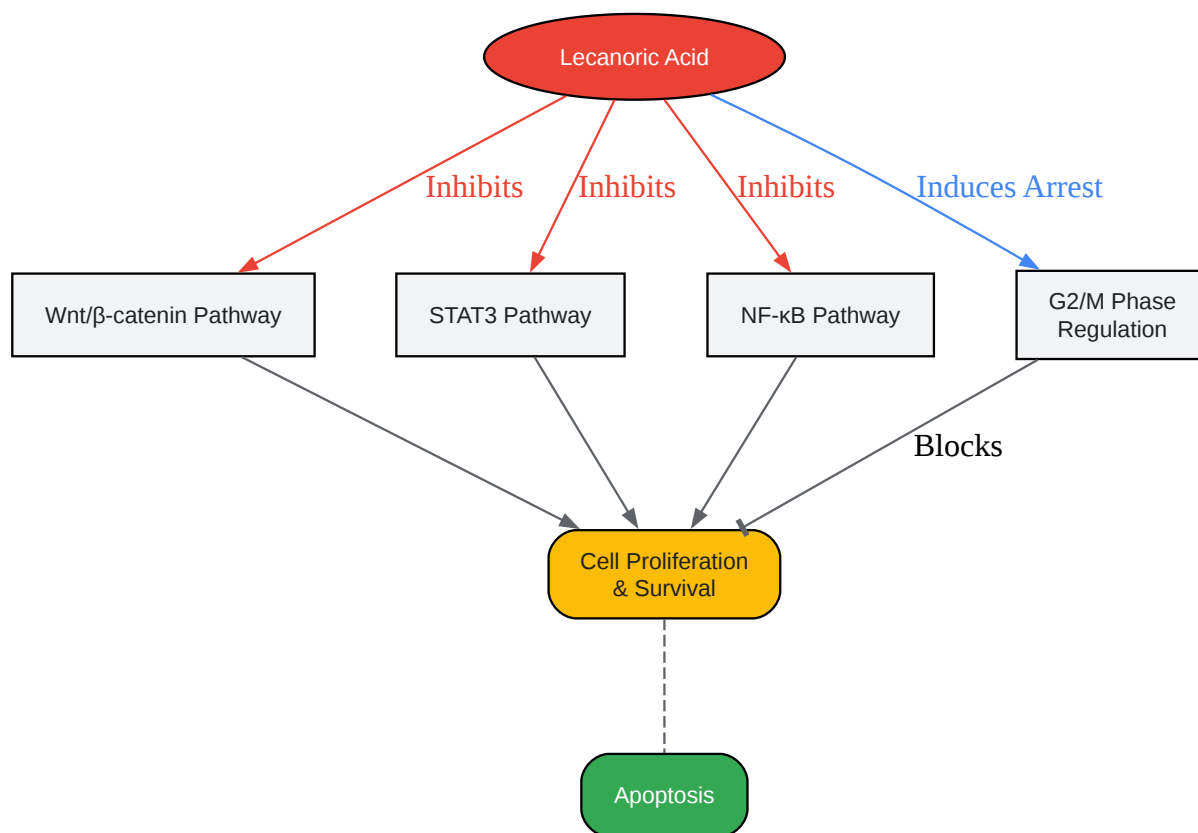
Biological Activities and Signaling Pathways

Lecanoric acid exhibits a broad spectrum of biological activities, making it a compound of significant pharmacological interest.

Table 3: Quantitative Biological Activity of **Lecanoric Acid**

| Activity | Assay/Model | Result (IC ₅₀ / MIC) | Reference(s) |
|-------------------|---------------------------------------|-----------------------------------|--------------|
| Antioxidant | DPPH radical scavenging | IC ₅₀ = 50.00 µg/mL | [3] |
| Antiproliferative | Dalton's Lymphoma Ascites (DLA) cells | IC ₅₀ = 42 ± 1.5 µg/mL | [11] |
| Antiproliferative | HeLa cells | IC ₅₀ = 123.97 µg/mL | [9] |
| Antiproliferative | HCT-116 cells (colony formation) | Inhibition at 0.03 µg/mL | [15] |
| Antimicrobial | Various pathogenic bacteria and fungi | MIC = 0.83 - 2.3 mg/mL | [11] |
| Antifungal | Alternaria fischeri | 100% inhibition at 100 µM | [3] |

Lecanoric acid has been shown to modulate several key signaling pathways involved in cancer progression. It can inhibit the Wnt/β-catenin pathway and has been observed to affect the STAT3 and NF-κB signaling cascades in colorectal cancer cells.[16][17] Furthermore, it can induce a G2/M phase cell cycle arrest in cancer cells, associated with the upregulation of cyclin B1 and phosphorylated histone H3, and a reduction in inactive cyclin-dependent kinase 1 (CDK1).[18]



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Modulation of Cancer-Related Signaling Pathways.

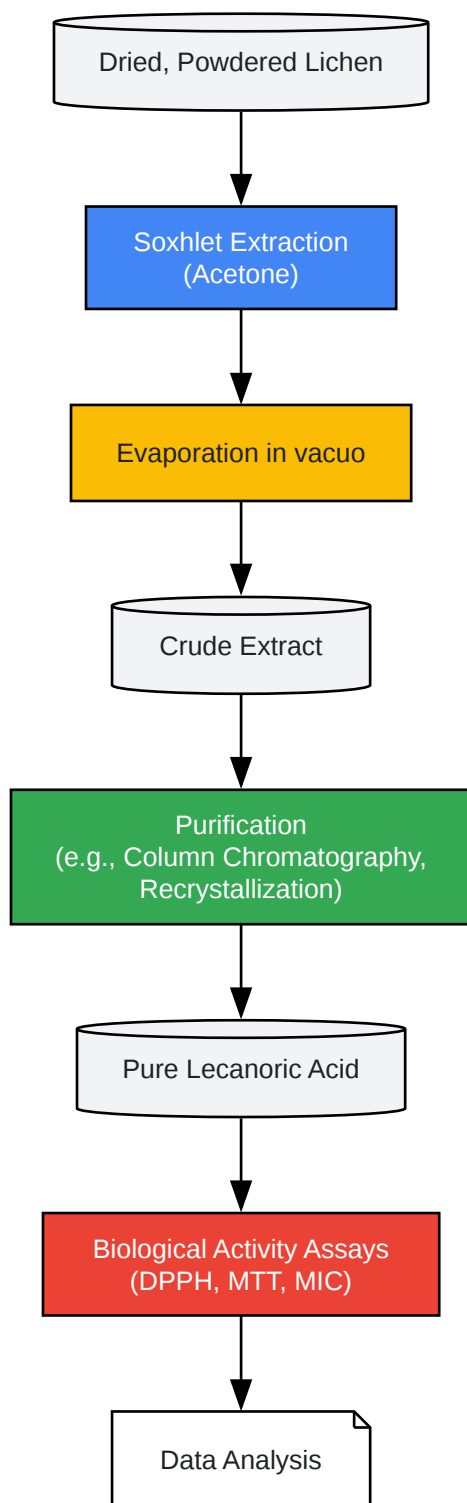
Experimental Protocols

A common method for obtaining **lecanoric acid** involves solvent extraction from dried lichen material.

Protocol: Soxhlet Extraction and Purification

- Preparation: Dry the lichen material (e.g., *Parmotrema tinctorum*) and grind it into a fine powder.^[19]
- Extraction: Place the powdered lichen (e.g., 65.5 g) into a Soxhlet apparatus and extract sequentially with chloroform and then acetone.^[19]

- Concentration: Evaporate the acetone extract in vacuo to obtain a crude residue.[\[19\]](#)
- Acid-Base Wash: Dissolve the residue in ethyl ether and wash with a 5% sodium bicarbonate solution. The acidic **lecanoric acid** will move to the aqueous bicarbonate phase.[\[19\]](#)
- Precipitation: Acidify the aqueous phase with 0.1 N sulfuric acid to precipitate the **lecanoric acid**.[\[19\]](#)
- Purification: Collect the precipitate by filtration, dry it, and recrystallize using a suitable solvent system (e.g., 50% acetone in water) to yield pure **lecanoric acid**.[\[11\]](#)[\[19\]](#)
- Verification: Confirm the purity and identity of the compound using TLC, HPLC, and spectroscopic methods (NMR, MS).[\[11\]](#)



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General Workflow for **Lecanoric Acid** Extraction.

This assay measures the ability of a compound to act as a free radical scavenger.

- Preparation: Prepare a stock solution of **lecanoric acid** in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- Reaction: In a 96-well plate, add various concentrations of the **lecanoric acid** solution to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.[\[20\]](#) The decrease in absorbance corresponds to the radical scavenging activity.
- Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

- Cell Seeding: Seed cancer cells (e.g., HeLa, DLA) in a 96-well plate at a specific density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **lecanoric acid** for a specified duration (e.g., 24, 48, or 72 hours).[\[11\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculation: Determine the cell viability as a percentage relative to untreated control cells and calculate the IC₅₀ value.[11]

Conclusion

Lecanoric acid stands out as a promising natural product with a well-defined chemical structure and a remarkable range of biological activities. Its efficacy as an antioxidant, antimicrobial, and particularly as an antiproliferative agent that modulates key cancer signaling pathways, underscores its potential for further investigation in drug discovery and development. The established protocols for its extraction and bioactivity assessment provide a solid foundation for future research aimed at harnessing its therapeutic benefits.

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